

Synthesis Protocol for 4-Propoxycinnamic Acid: An Application Note

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Compound of Interest

Compound Name: *4-Propoxycinnamic acid*

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Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. Cinnamic acid and its derivatives are of significant interest to researchers in the fields of medicinal chemistry, materials science, and drug development due to their diverse biological activities and potential as building blocks for novel polymers and functional materials. This application note provides a detailed protocol for the synthesis of **4-Propoxycinnamic acid** via the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. The target audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for the reactants and the final product, **4-Propoxycinnamic acid**, is presented in the table below. This allows for easy comparison and verification of the synthesized compound.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
4-Hydroxycinnamic Acid	C ₉ H ₈ O ₃	164.16	214-217	White to off-white crystalline powder
1-Bromopropane	C ₃ H ₇ Br	122.99	-110	Colorless liquid
Potassium Carbonate	K ₂ CO ₃	138.21	891	White powder
4-Propoxycinnamic Acid	C ₁₂ H ₁₄ O ₃	206.24	166-168[1]	White solid

Predicted Spectroscopic Data for **4-Propoxycinnamic Acid**:

- ¹H NMR (DMSO-d₆, 400 MHz): δ 12.2 (s, 1H, -COOH), 7.60 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=16.0 Hz, 1H, -CH=CH-), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 6.40 (d, J=16.0 Hz, 1H, -CH=CH-), 3.95 (t, J=6.4 Hz, 2H, -O-CH₂-), 1.70 (m, 2H, -CH₂-), 0.95 (t, J=7.4 Hz, 3H, -CH₃).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0, 160.5, 144.5, 130.5, 126.0, 115.5, 115.0, 69.5, 22.0, 10.5.
- IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 2960, 2870 (C-H stretch), 1680 (C=O stretch), 1625 (C=C stretch), 1600, 1510 (aromatic C=C stretch), 1250 (C-O-C stretch).

Experimental Protocol: Williamson Ether Synthesis of **4-Propoxycinnamic Acid**

This protocol details the synthesis of **4-Propoxycinnamic acid** from 4-hydroxycinnamic acid and 1-bromopropane.

Materials:

- 4-Hydroxycinnamic acid (p-coumaric acid)

- 1-Bromopropane

- Anhydrous Potassium Carbonate (K_2CO_3)

- Anhydrous N,N-Dimethylformamide (DMF)

- Diethyl ether

- 1 M Hydrochloric acid (HCl)

- Saturated sodium chloride solution (brine)

- Anhydrous sodium sulfate (Na_2SO_4)

- Round-bottom flask

- Reflux condenser

- Magnetic stirrer and stir bar

- Heating mantle

- Separatory funnel

- Büchner funnel and filter paper

- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxycinnamic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).

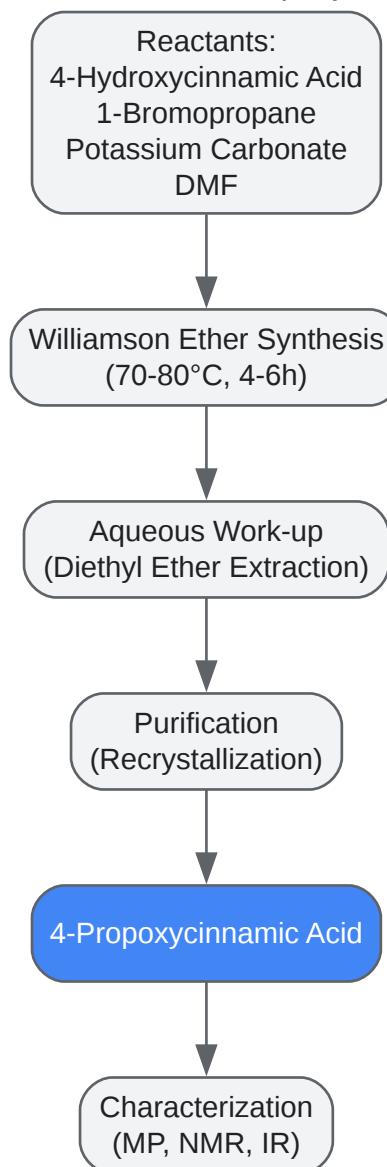
- Addition of Alkyl Halide: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

- Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
 - Separate the aqueous layer and extract it twice more with diethyl ether.
 - Combine the organic layers and wash them with water, followed by a saturated solution of sodium chloride (brine).
 - Dry the organic layer over anhydrous sodium sulfate.
- Isolation and Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **4-Propoxycinnamic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.
- Characterization:
 - Determine the melting point of the purified product.
 - Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the synthesized **4-Propoxycinnamic acid**.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **4-Propoxycinnamic acid**.

Synthesis Workflow for 4-Propoxycinnamic Acid

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Caption: Experimental workflow for the synthesis of **4-Propoxycinnamic acid**.

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References

- 1. (E)-4-Propoxycinnamic Acid | CAS#:151539-67-2 | Chemsra [chemsra.com]
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